

Application Notes: Quantitative Analysis of Acid Yellow 172 Using UV-Vis Spectrophotometry

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Compound of Interest

Compound Name: C.I. Acid yellow 172

Cat. No.: B098299

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Introduction

Acid Yellow 172 is a synthetic monoazo dye used in various industrial applications, including the dyeing of wool, silk, and polyamide fibers.^[1] Accurate quantification of this dye is essential for quality control in manufacturing processes, environmental monitoring, and in the development of products where its concentration is a critical parameter. UV-Visible (UV-Vis) spectrophotometry offers a simple, rapid, and cost-effective method for this purpose. The technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This document provides a detailed protocol for the quantitative determination of Acid Yellow 172, including method validation parameters as per ICH guidelines.^{[2][3]}

Principle

The quantitative analysis of Acid Yellow 172 is based on measuring its absorbance at its wavelength of maximum absorption (λ_{max}) in a suitable solvent, typically distilled water. A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations versus their respective concentrations. The concentration of Acid Yellow 172 in an unknown sample is then determined by measuring its absorbance and interpolating the concentration from the linear regression equation of the calibration curve.

Experimental Protocol

This protocol outlines the necessary steps for preparing solutions, determining the analytical wavelength, creating a calibration curve, and analyzing a sample containing Acid Yellow 172.

2.1 Materials and Equipment

- Analyte: Acid Yellow 172 reference standard
- Solvent: Analytical grade distilled or deionized water
- Equipment:
 - Double-beam UV-Vis spectrophotometer with a pair of 1 cm matched quartz cells^[2]
 - Calibrated analytical balance
 - Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
 - Class A pipettes
 - Beakers and other standard laboratory glassware

2.2 Preparation of Solutions

- Stock Standard Solution (100 µg/mL):
 - Accurately weigh 10 mg of Acid Yellow 172 reference standard.
 - Transfer it quantitatively to a 100 mL volumetric flask.
 - Dissolve and dilute to the mark with distilled water. Mix thoroughly. This solution should be stored in a cool, dark place.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by diluting the stock solution. For a linearity range of 2-12 µg/mL, pipette 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 mL of the stock solution into separate 10 mL volumetric flasks.

- Dilute each to the mark with distilled water to obtain concentrations of 2, 4, 6, 8, 10, and 12 $\mu\text{g/mL}$, respectively.

2.3 Experimental Procedure

- Step 1: Determination of Maximum Absorption Wavelength (λ_{max})
 - Prepare a 10 $\mu\text{g/mL}$ solution of Acid Yellow 172.
 - Scan the solution in the UV-Vis spectrophotometer over a wavelength range of 400-800 nm, using distilled water as a blank.^[2]
 - The wavelength at which the maximum absorbance is observed is the λ_{max} . This wavelength should be used for all subsequent absorbance measurements.
- Step 2: Construction of the Calibration Curve
 - Set the spectrophotometer to the predetermined λ_{max} .
 - Zero the instrument using the distilled water blank.
 - Measure the absorbance of each working standard solution (2-12 $\mu\text{g/mL}$) in triplicate.
 - Plot a graph of average absorbance versus concentration.
 - Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value > 0.998 is generally considered acceptable.
- Step 3: Analysis of the Unknown Sample
 - Prepare the unknown sample solution. If the approximate concentration is unknown, a preliminary dilution may be necessary to ensure the absorbance falls within the linear range of the calibration curve.
 - Measure the absorbance of the sample solution at the λ_{max} .
 - Calculate the concentration of Acid Yellow 172 in the sample using the linear regression equation derived from the calibration curve.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[\[3\]](#)[\[4\]](#)

- Linearity: Assessed from the calibration curve. The correlation coefficient (R^2), y-intercept, and slope of the regression line are reported.
- Accuracy: Determined by the recovery method. A known amount of standard is "spiked" into a sample, and the recovery percentage is calculated. Recovery values between 90-110% are typically acceptable.
- Precision:
 - Repeatability (Intra-day precision): The analysis of a sample multiple times on the same day.
 - Intermediate Precision (Inter-day precision): The analysis of a sample on different days or by different analysts.
 - Precision is expressed as the relative standard deviation (%RSD). A %RSD of $\leq 2\%$ is generally considered acceptable.[\[2\]](#)
- Limit of Detection (LOD) and Limit of Quantitation (LOQ):
 - LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
 - LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
 - They can be calculated based on the standard deviation of the response and the slope of the calibration curve.[\[5\]](#)

Data Presentation

The following tables summarize the expected quantitative data from the analysis and validation.

Table 1: Calibration Curve Data for Acid Yellow 172

Concentration (µg/mL)	Absorbance (Mean ± SD, n=3)
2.0	0.152 ± 0.002
4.0	0.305 ± 0.003
6.0	0.458 ± 0.002
8.0	0.610 ± 0.004
10.0	0.763 ± 0.003

| 12.0 | 0.915 ± 0.005 |

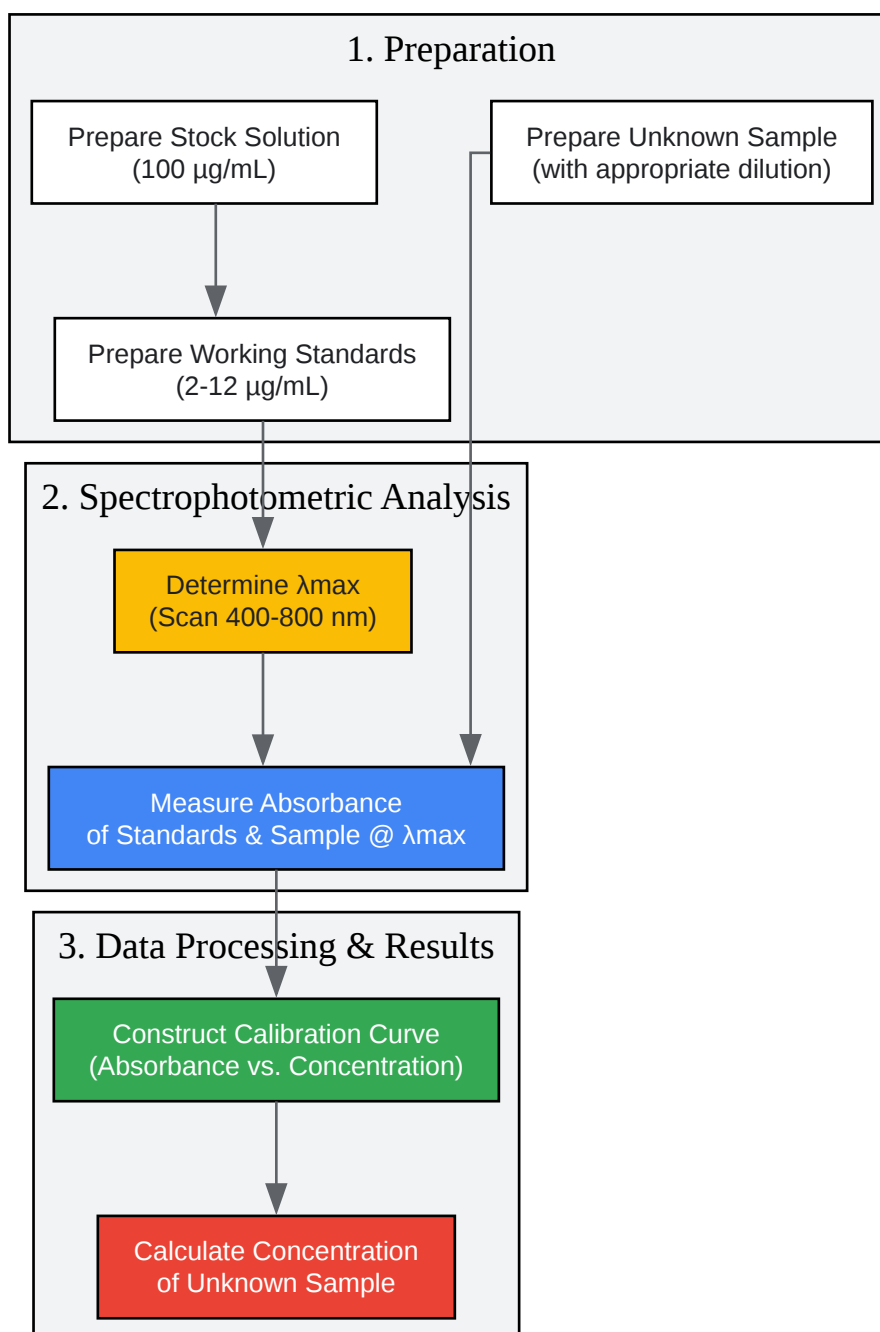
Table 2: Summary of Method Validation Parameters

Parameter	Result	Acceptance Criteria
λ_{max}	To be determined experimentally	N/A
Linearity Range	2 - 12 µg/mL	-
Correlation Coefficient (R^2)	> 0.999	$R^2 > 0.998$
Linear Regression Equation	$y = 0.076x + 0.001$	-
Accuracy (% Recovery)	98.5% - 102.1%	90% - 110%
Precision (% RSD)		
- Repeatability	< 1.5%	≤ 2%
- Intermediate Precision	< 2.0%	≤ 2%
Limit of Detection (LOD)	~0.15 µg/mL	-

| Limit of Quantitation (LOQ)| ~0.50 µg/mL | - |

Experimental Workflow Visualization

The logical flow of the quantitative analysis is depicted in the following diagram.



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Caption: Workflow for the spectrophotometric quantification of Acid Yellow 172.

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